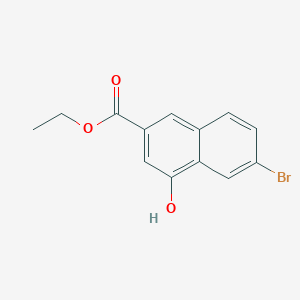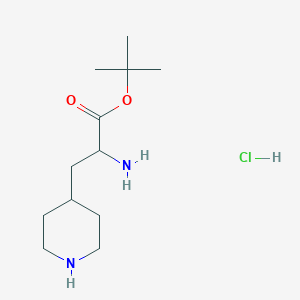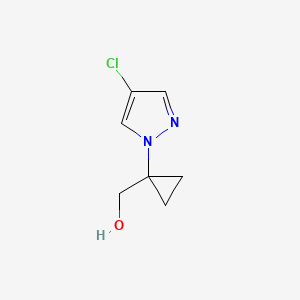
(1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol is a compound that features a cyclopropane ring attached to a pyrazole ring substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with cyclopropanemethanol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may result in the formation of new functionalized pyrazole derivatives .
科学研究应用
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrazole: This compound shares the pyrazole ring with a chlorine substitution but lacks the cyclopropane ring.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: This compound features a pyrazole ring attached to a pyrimidine ring with a chlorine substitution.
Uniqueness
1-(4-chloro-1H-pyrazol-1-yl)Cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a chlorinated pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
[1-(4-chloropyrazol-1-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2 |
InChI 键 |
XLUYVBKNAWVFBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)N2C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
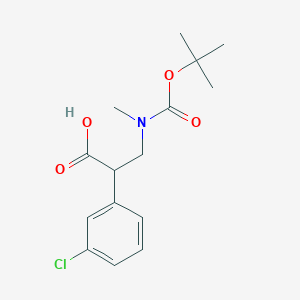

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
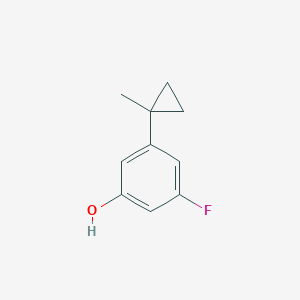
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
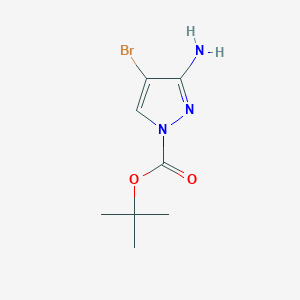
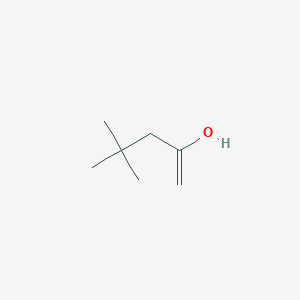
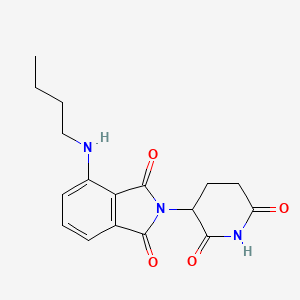
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)

